2-Methylbut-3-yn-1-amine
Description
Structural Features and Reactivity Potential of 2-Methylbut-3-yn-1-amine
The structure of this compound consists of a four-carbon butane (B89635) backbone. It features a primary amine group (-NH₂) attached to the first carbon, a methyl group (-CH₃) substituent at the second carbon, and a terminal triple bond between the third and fourth carbons. This arrangement results in a chiral center at the second carbon atom.
The presence of two reactive functional groups, the terminal alkyne and the primary amine, in a compact framework dictates its chemical behavior.
Chemical and Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 61758-82-5 | sigmaaldrich.com |
| Molecular Formula | C₅H₉N | sigmaaldrich.com |
| Molecular Weight | 83.13 g/mol | sigmaaldrich.com |
| InChI Key | LOJZQZIHVLXRDD-UHFFFAOYSA-N | sigmaaldrich.com |
Reactivity of the Functional Groups:
Terminal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it susceptible to various addition reactions. It can undergo hydrogenation to form the corresponding alkene or alkane. smolecule.com The terminal proton is weakly acidic and can be removed by a strong base, creating an acetylide anion. This anion is a potent nucleophile used in carbon-carbon bond-forming reactions. Furthermore, terminal alkynes are key participants in metal-catalyzed reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" used to form 1,2,3-triazole rings. nih.govfrontiersin.orgbohrium.com
Primary Amine: The nitrogen atom of the primary amine has a lone pair of electrons, rendering it both basic and nucleophilic. It readily reacts with electrophiles such as alkyl halides (alkylation) and acyl chlorides (acylation). For instance, its reaction with isocyanates can produce urea (B33335) derivatives, which can be valuable intermediates in the synthesis of heterocyclic compounds. frontiersin.orgacs.orgacs.org
The proximity of the amine and alkyne groups allows for the potential of intramolecular cyclization reactions, providing a direct route to nitrogen-containing heterocyclic structures, which are prevalent in many biologically active molecules.
Academic Significance within Organic Chemistry and Related Disciplines
The academic significance of this compound stems primarily from its utility as a bifunctional synthetic building block. The presence of two distinct and highly reactive functional groups allows for sequential or tandem reactions to construct complex molecular frameworks from a simple starting material.
In the field of organic synthesis, this compound is a valuable precursor for creating heterocyclic compounds. Research on the closely related isomer, 2-methylbut-3-yn-2-amine (B1329570), demonstrates that propargylamines are used to synthesize five-membered cyclic ureas like imidazolidin-2-ones and imidazol-2-ones through base-catalyzed intramolecular hydroamidation. acs.orgacs.org This highlights the potential of the propargylamine (B41283) scaffold in heterocyclic chemistry.
Furthermore, the propargylamine motif is of significant interest in medicinal chemistry. Derivatives containing this core structure are investigated for various therapeutic applications. For example, molecules synthesized using 2-methylbut-3-yn-2-amine have been explored as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and as inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govfrontiersin.org While these specific studies utilize an isomer, they underscore the value of the methyl-butyn-amine framework as a scaffold for discovering new bioactive agents. The ability of the alkyne group to participate in click chemistry provides a reliable method for linking the scaffold to other molecular fragments, facilitating the generation of large libraries of compounds for drug discovery. nih.govfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbut-3-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-3-5(2)4-6/h1,5H,4,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJZQZIHVLXRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylbut 3 Yn 1 Amine and Its Derivatives
Direct Synthesis Strategies of 2-Methylbut-3-yn-1-amine
The direct synthesis of this compound and its derivatives can be achieved through several established chemical transformations. One common method is the reductive amination of a corresponding carbonyl compound. For instance, reacting 2-methylbut-3-yn-2-one with an appropriate amine in the presence of a reducing agent like sodium borohydride (B1222165) can yield the desired amine. Careful selection of the reducing agent is critical to avoid the unwanted reduction of the alkyne functional group.
Another approach involves the conversion of an alcohol, such as 2-methylbut-3-yn-2-ol, into a suitable leaving group, like a halide. This is followed by a nucleophilic substitution reaction with an amine to furnish the target propargylic amine. Additionally, the synthesis of related structures, such as N-benzyl-2-methylbut-3-yn-2-amine, has been reported through the reaction of 2-methylbut-3-yn-2-amine (B1329570) with benzaldehyde, followed by reduction with sodium borohydride. acs.orgacs.org
Enantioselective Synthesis Approaches to Propargylic Amines
The demand for enantiomerically pure compounds in various fields has driven the development of asymmetric methods for synthesizing chiral propargylic amines. A notable strategy is the copper-catalyzed asymmetric one-pot three-component reaction of aldehydes, alkynes, and amines. rsc.org This atom-economical approach has proven effective for producing optically active propargylic amines. rsc.org
For example, a highly enantioselective synthesis of chiral propargylic amines has been achieved using 2-methylbut-3-yn-2-ol, various aldehydes, and pyrrolidine (B122466) in the presence of a copper(I) bromide (CuBr) catalyst and a chiral ligand. rsc.orgrsc.org The dimethylcarbinol group in 2-methylbut-3-yn-2-ol plays a crucial role in achieving high enantioselectivity and can be removed later to provide a terminal alkyne for further functionalization. rsc.orgrsc.org Yields for these reactions are often high, with excellent enantiomeric excesses. rsc.org
Another developed method involves a one-pot, enantioselective synthesis of N-aryl propargylic amines using alkynylation reagents derived from dimethylzinc (B1204448) and terminal acetylenes, combined with aldehydes and o-methoxyaniline. nih.gov This process utilizes enantiopure β-amino alcohols as non-covalent chiral auxiliaries, which can be recovered after the reaction. nih.gov
| Aldehyde | Amine | Alkyne | Catalyst System | Yield (%) | Enantiomeric Excess (%) |
| Aromatic Aldehydes | Anilines | Phenylacetylene | Cu(I) complex of pyridyl-bisoxazoline | Up to 93 | 78-96 |
| Various Aldehydes | Pyrrolidine | 2-Methylbut-3-yn-2-ol | CuBr/(R,R)-N-Pinap ligand | 79-95 | 91 to >99 |
| Various Aldehydes | o-Methoxyaniline | Terminal Acetylenes | Dimethylzinc/β-amino alcohol | Up to 93 | Up to 97 |
Multicomponent Reaction Pathways Involving this compound Precursors
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The A³ (aldehyde-alkyne-amine) coupling reaction is a prominent MCR for synthesizing propargylamines. researchgate.netresearchgate.net This reaction is valued for its operational simplicity and atom economy. researchgate.net
These reactions are often catalyzed by transition metals and can be used to create a diverse library of propargylic amines. researchgate.netrsc.org For instance, a three-component coupling of an aldehyde, a terminal alkyne, and an amine is a versatile method for producing propargylamine (B41283) derivatives. researchgate.net While traditionally requiring metal catalysts, metal-free alternatives have also been explored. nih.gov
The scope of the A³ coupling has been expanded to include ketones in what is known as the KA² coupling, although ketones are generally less reactive than aldehydes. rsc.org Furthermore, variations of these multicomponent reactions have been developed that utilize alkynylsilanes as the alkyne component, which can be activated by a cooperative catalytic system. thieme-connect.com
Catalytic Systems in the Synthesis of this compound Scaffolds
A wide array of catalytic systems have been employed to facilitate the synthesis of propargylic amines. Transition metals, particularly copper, are frequently used due to their reactivity and cost-effectiveness. rsc.org Copper(I) and copper(II) catalysts, often in the form of salts like CuBr, CuCl, and CuI, are effective in promoting A³ and related coupling reactions. rsc.orgrsc.orgorganic-chemistry.org
Gold and silver catalysts have also demonstrated high efficiency in catalyzing three-component couplings of aldehydes, alkynes, and amines, often allowing the reactions to proceed in water. organic-chemistry.org For example, a gold(III) salen complex has been used to catalyze the synthesis of propargylamines in water at moderate temperatures. organic-chemistry.org Silver iodide has also been shown to catalyze this transformation effectively in an aqueous medium without the need for a co-catalyst. organic-chemistry.org
In addition to single-metal systems, bimetallic catalysts, such as a reusable copper-nickel catalyst, have been developed for the multicomponent synthesis of propargylamines. rsc.org The choice of catalyst can influence the reaction conditions, with some systems operating under solvent-free conditions or at elevated temperatures. rsc.org The development of these catalytic systems continues to enhance the efficiency and applicability of synthetic routes to propargylic amine scaffolds. researchgate.netrsc.org
| Catalyst | Reactants | Solvent | Key Features |
| Copper(I) Halides (CuBr, CuCl, CuI) | Aldehyde, Amine, Alkyne | Various organic solvents or neat | Widely used, efficient for A³ coupling. rsc.orgrsc.orgorganic-chemistry.org |
| Gold(III) Salen Complex | Aldehyde, Amine, Alkyne | Water | High yields at moderate temperatures. organic-chemistry.org |
| Silver Iodide (AgI) | Aldehyde, Amine, Alkyne | Water | No co-catalyst required. organic-chemistry.org |
| Copper-Nickel Bimetallic Catalyst | Aldehyde, Secondary Amine, Phenylacetylene | Solvent-free | Reusable catalyst system. rsc.org |
| Palladium(II) Iodide/Potassium Iodide | Propargylic Amine, CO, O₂, Secondary Amine | Ionic Liquid (EmimEtSO₄) | Auto-tandem catalysis for oxazolidinone synthesis. mdpi.com |
Reactivity and Mechanistic Studies of 2 Methylbut 3 Yn 1 Amine
Nucleophilic Reactivity of the Primary Amine Moiety in 2-Methylbut-3-yn-1-amine
The primary amine group (-NH₂) in this compound is a potent nucleophile, a characteristic that drives many of its key reactions. mdpi.com This nucleophilicity allows it to readily attack a variety of electrophilic centers, leading to the formation of new carbon-nitrogen bonds.
Detailed Research Findings:
Reaction with Isocyanates and Isothiocyanates: Primary propargylamines react with isocyanates and isothiocyanates in an atom-economical manner to form propargylureas and propargylthioureas, respectively. organic-chemistry.org This reaction showcases the direct nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the heterocumulene. These intermediates are highly valuable as they can subsequently undergo intramolecular cyclization reactions. organic-chemistry.org
A³ Coupling (Aldehyde-Alkyne-Amine): In the widely used A³ coupling reaction, the primary amine first acts as a nucleophile by attacking an aldehyde to form a highly reactive imine or iminium ion intermediate. mdpi.comresearchgate.netnih.gov This intermediate is then attacked by a nucleophilic acetylide (derived from the alkyne component), ultimately forming a propargylamine (B41283). mdpi.comnih.gov This demonstrates the amine's crucial role in initiating the multicomponent reaction cascade.
Alkylation and Acylation: As with typical primary amines, the nitrogen in this compound can be alkylated by reacting with alkyl halides or undergo acylation with acylating agents like acid chlorides or anhydrides. kcl.ac.uk Kinetic resolution of racemic propargylamines has been achieved through enantioselective acylation catalyzed by chiral thiourea-acylpyridinium systems. kcl.ac.uk
Electrophilic and Nucleophilic Behavior of the Terminal Alkyne Group
The terminal alkyne group (C≡C-H) imparts a dual reactivity profile to the molecule. It can act as a nucleophile after deprotonation or be attacked by electrophiles. mdpi.comnumberanalytics.com
Detailed Research Findings:
Nucleophilic Behavior (Acetylide Formation): The proton on the sp-hybridized carbon is significantly more acidic than protons on sp² or sp³ carbons. libretexts.org In the presence of a suitable base, this proton can be removed to form a potent nucleophile: the acetylide anion. libretexts.org This acetylide is a key intermediate in numerous carbon-carbon bond-forming reactions.
Cross-Coupling Reactions: In Sonogashira and Cadiot-Chodkiewicz couplings, the molecule's terminal alkyne is typically deprotonated by a base, and a copper(I) or palladium(0) acetylide intermediate is formed. wikipedia.orgnih.gov This nucleophilic species then couples with an aryl or vinyl halide (Sonogashira) or a haloalkyne (Cadiot-Chodkiewicz) to create a new C(sp)-C(sp²) or C(sp)-C(sp) bond. wikipedia.orgnih.govjk-sci.com
Addition to Carbonyls: The acetylide anion can add to the electrophilic carbon of aldehydes and ketones to form propargyl alcohols. libretexts.org
Electrophilic Behavior (Reactions of the π-System): The electron-rich π-system of the alkyne bond can act as a nucleophile, attacking electrophilic species. This subjects the alkyne itself to electrophilic addition. libretexts.orgmsu.edu
Hydrohalogenation and Halogenation: Like other alkynes, this compound is expected to react with hydrogen halides (HX) and halogens (X₂). The reaction proceeds via an initial electrophilic attack on the alkyne, typically forming a vinylic cation or a bridged halonium ion intermediate, which is then attacked by the halide anion. libretexts.orglibretexts.org These reactions generally follow Markovnikov's rule. libretexts.org
Intramolecular Cyclization: In base- or metal-catalyzed reactions, the alkyne can act as an electrophile. For instance, after forming a propargylurea or thiourea, a base can promote an intramolecular nucleophilic attack by a nitrogen or sulfur atom onto the alkyne (a hydroamination or hydrothiolation), leading to the formation of five-membered heterocyclic rings like imidazole-2-thiones. organic-chemistry.org This type of regioselective cyclization is classified as a 5-exo-dig process. organic-chemistry.org
Reaction Kinetics and Thermodynamic Analysis of Transformations Involving this compound
While specific kinetic and thermodynamic data for this compound are scarce in the literature, studies on analogous propargylamine systems provide valuable insights into reaction rates, mechanisms, and energetic feasibility.
Detailed Research Findings:
Reaction Kinetics: Kinetic studies on related propargylamine reactions have elucidated rate-determining steps and the influence of electronic factors.
In a carbonyl-catalyzed conjugate addition of propargylamines to enones, a kinetic isotope effect (KIE) study indicated that the deprotonation of an intermediate imine to form an α-amino carbanion is likely the rate-determining step. acs.org
A Hammett study for the same reaction showed a positive slope (ρ = +0.53), suggesting that electron-withdrawing substituents on the propargylamine accelerate the reaction by stabilizing the developing negative charge in the transition state. acs.org
The kinetics of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using propargyl amine have been monitored, demonstrating the efficiency of nanocatalysts in promoting "click" reactions. researchgate.net
Table 1: Kinetic Data for Reactions of Propargylamine Analogues
| Reaction Type | System Studied | Kinetic Parameter | Value | Inference | Source |
|---|---|---|---|---|---|
| Conjugate Addition | para-Substituted Propargylamines + Enone | Hammett ρ | +0.53 | Reaction accelerated by electron-withdrawing groups. | acs.org |
| Conjugate Addition | Propargylamine vs. Deuterated Propargylamine | Kinetic Isotope Effect (kH/kD) | 3.2 | C-H bond cleavage (deprotonation) is part of the rate-determining step. | acs.org |
Thermodynamic Analysis: Thermodynamic calculations help to understand the feasibility and energy landscape of reactions.
DFT calculations on the three-component coupling reaction to form propargylamines revealed the entire process to be strongly exothermic, indicating thermodynamic favorability. mdpi.com
The reaction enthalpy (ΔHr) for the Sonogashira coupling of 3-iodoaniline (B1194756) with the structurally similar 2-methylbut-3-yn-2-ol was measured to be -171.9 kJ mol⁻¹, confirming the exothermic nature of this type of C-C bond formation. nih.gov
Thermodynamic data for the dehydrogenation of various amines to imines have been systematically evaluated, providing Gibbs free energy values (ΔG) that quantify their ability to act as hydride donors. acs.orgnih.gov
Table 2: Thermodynamic Data for Related Transformations
| Reaction Type | System Studied | Thermodynamic Parameter | Value | Source |
|---|---|---|---|---|
| Sonogashira Coupling | 3-Iodoaniline + 2-Methylbut-3-yn-2-ol | Reaction Enthalpy (ΔHr) | -171.9 kJ/mol | nih.gov |
| A³ Coupling | Amine + Aldehyde + Alkyne (DFT Study) | Gibbs Free Energy (ΔG) | Overall process is strongly exothermic | mdpi.com |
Investigating Catalytic Reaction Mechanisms with this compound (e.g., Hydroamination, Cross-Coupling Reactions)
This compound is a substrate for several important catalytic reactions, whose mechanisms have been extensively studied.
Detailed Research Findings:
Hydroamination: The addition of the N-H bond across the C-C triple bond is known as hydroamination. wikipedia.orglibretexts.org It can occur intermolecularly or, more commonly with substrates like this, intramolecularly to form heterocycles. organic-chemistry.orgwikipedia.org
Base-Mediated Mechanism: In the absence of transition metals, a strong base can facilitate intramolecular hydroamination. organic-chemistry.org The reaction of a propargylamine with an isothiocyanate first forms a thiourea. The base then deprotonates the thiourea, and the resulting anion attacks the terminal alkyne in a 5-exo-dig cycloisomerization to yield an imidazole-2-thione. organic-chemistry.org
Transition-Metal-Catalyzed Mechanism: Early transition metals (like Ti, Zr) and rare-earth metals (La, Sm) are effective catalysts. libretexts.orgacs.org A common mechanism for primary amines involves the formation of a metal-imido (M=NR) complex. This complex then undergoes a [2+2] cycloaddition with the alkyne to form an azametallacyclobutene intermediate. Subsequent protonolysis regenerates the catalyst and yields the enamine or imine product. libretexts.orgacs.org
Cross-Coupling Reactions: These are powerful methods for forming C-C bonds.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.govresearchgate.net The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne. nih.gov
Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne using a copper(I) salt catalyst and a base. wikipedia.orgjk-sci.comalfa-chemistry.com The mechanism involves the deprotonation of the terminal alkyne by the base and the formation of a copper(I) acetylide. jk-sci.comalfa-chemistry.com This species then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the unsymmetrical 1,3-diyne product and regenerate the copper(I) catalyst. wikipedia.orgalfa-chemistry.com
Derivatization and Functionalization Strategies of 2 Methylbut 3 Yn 1 Amine
Amine Functionalization: Expanding Molecular Complexity
The primary amine group of 2-Methylbut-3-yn-1-amine serves as a key handle for a variety of functionalization reactions, including amidation, alkylation, and urea (B33335) formation. These transformations are fundamental in modifying the compound's properties and incorporating it into larger molecular frameworks.
Amidation: The reaction of the amine with carboxylic acids or their activated derivatives, such as acyl chlorides, leads to the formation of amides. savemyexams.com This condensation reaction is a cornerstone of peptide synthesis and is widely used to link molecules together. The process typically involves the use of coupling agents to facilitate the reaction between the carboxylic acid and the amine. fishersci.it The resulting N-(2-methylbut-3-yn-1-yl) amides are stable and can be further functionalized at the alkyne terminus.
Alkylation: The amine can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines. smolecule.com This process allows for the introduction of various alkyl groups, thereby tuning the steric and electronic properties of the molecule. For instance, reacting this compound with diethyl sulfate (B86663) can yield N,N-diethyl-2-methylbut-3-yn-2-amine. evitachem.com Reductive amination, a reaction between a carbonyl compound and an amine in the presence of a reducing agent, provides another route to alkylated derivatives.
Urea Formation: The reaction of this compound with isocyanates or carbon dioxide provides access to a range of urea derivatives. frontiersin.orgacs.org These compounds are of significant interest due to their presence in many biologically active molecules. frontiersin.org For example, the reaction with phenyl isocyanate can quantitatively yield the corresponding urea derivative. acs.orgacs.org Research has also shown that primary propargylamines like this compound can react with carbon dioxide to form urea derivatives, sometimes leading to the formation of imidazolidinones. unipr.it
Table 1: Examples of Amine Functionalization Reactions
| Reaction Type | Reagents | Product Class | Reference(s) |
|---|---|---|---|
| Amidation | Carboxylic Acid/Acyl Chloride | Amide | savemyexams.com |
| Alkylation | Alkyl Halide/Carbonyl Compound | Secondary/Tertiary Amine | smolecule.comevitachem.com |
| Urea Formation | Isocyanate/Carbon Dioxide | Urea/Imidazolidinone | frontiersin.orgacs.orgacs.orgunipr.it |
Alkyne Functionalization: Harnessing the Power of the Triple Bond
The terminal alkyne of this compound is a gateway to a wealth of chemical transformations, most notably click chemistry and cross-coupling reactions. These reactions are highly efficient and allow for the precise construction of complex molecular architectures.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful tool for linking the this compound moiety to other molecules. rsc.org This reaction involves the formation of a stable 1,2,3-triazole ring from the terminal alkyne and an azide. This strategy has been employed in the synthesis of novel diphenylurea-linked 1,2,3-triazole derivatives with potential biological activity. frontiersin.org The alkyne can also participate in other click-type reactions, expanding its synthetic utility. vulcanchem.comvulcanchem.com
Cross-Coupling Reactions: The Sonogashira coupling is a prominent cross-coupling reaction that utilizes the terminal alkyne. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. walisongo.ac.id This method has been used in the synthesis of various compounds, including intermediates for pharmaceuticals. beilstein-journals.orghes-so.ch Variations of the Sonogashira reaction, including copper-free conditions, have been developed to broaden its applicability. walisongo.ac.idbeilstein-journals.org For instance, the coupling of 2-methyl-3-butyn-2-ol, a related compound, with aryl bromides has been extensively studied. beilstein-journals.orgarkat-usa.org The reaction of 4-chloro- and 4-bromoanisole (B123540) with 2-methylbut-3-yn-2-ol can lead to mono- or double alkynylation products. ua.es
Table 2: Key Alkyne Functionalization Reactions
| Reaction Type | Key Reagents/Catalysts | Product Feature | Reference(s) |
|---|---|---|---|
| Click Chemistry (CuAAC) | Azide, Copper(I) catalyst | 1,2,3-Triazole ring | frontiersin.orgrsc.org |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | Aryl/Vinyl-substituted alkyne | walisongo.ac.idbeilstein-journals.orghes-so.charkat-usa.orgua.es |
Regioselective and Stereoselective Derivatization Pathways
Achieving control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules with specific biological functions. While literature specifically detailing these pathways for this compound is not abundant, general principles of organic synthesis can be applied.
Regioselectivity: The distinct reactivity of the amine and alkyne groups allows for inherent regioselectivity. For example, under conditions that favor nucleophilic attack, the amine group will be the primary site of reaction. Conversely, conditions favoring metal-catalyzed cross-coupling will target the alkyne. The regioselective C-H functionalization of related heterocyclic systems, such as 2,1,3-benzothiadiazole (B189464) (BTD), has been achieved through methods like iridium-catalyzed borylation, providing a template for potential strategies with this compound derivatives. diva-portal.org
Stereoselectivity: Introducing chirality into derivatives of this compound can be achieved through various asymmetric synthetic methods. For example, the A3 coupling (aldehyde-alkyne-amine) reaction, when catalyzed by a chiral copper complex, can produce chiral propargylamines with high enantiomeric excess. researchgate.net While this example uses a related alkyne, the principle can be extended to this compound. Furthermore, stereoselective reductions of amides derived from this amine could potentially lead to chiral amines. organic-chemistry.org The stereoselectivity of certain reactions, such as the formation of imidazolidin-2-ones from propargylic ureas, has been noted, with a preference for the Z isomer in some cases. acs.org
On-Fiber Derivatization Techniques for Analytical Applications
On-fiber derivatization using solid-phase microextraction (SPME) is a powerful analytical technique that combines sample extraction, concentration, and derivatization into a single step. This approach is particularly useful for the analysis of volatile and semi-volatile compounds.
This technique has been successfully applied to the analysis of various compounds, including carbonyls and biogenic amines, in diverse matrices like indoor air, water, and biological samples. nih.govresearchgate.netmorana-rtd.commostwiedzy.plsigmaaldrich.comnih.gov The process typically involves coating an SPME fiber with a derivatizing agent that reacts specifically with the target analytes. researchgate.net For amines, derivatizing agents like isobutyl chloroformate or 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF) are used to enhance their chromatographic properties and detection sensitivity. mostwiedzy.plresearchgate.net
While direct applications using this compound as the analyte are not extensively documented, the principles of on-fiber derivatization are applicable. The amine functionality of the molecule makes it a suitable candidate for this technique. The method offers several advantages, including being solvent-free, rapid, and sensitive, making it a valuable tool for trace analysis. nih.govnih.gov The optimization of various parameters such as fiber coating, derivatization reagent, extraction time, and temperature is crucial for method development. morana-rtd.comkuleuven.be
Applications of 2 Methylbut 3 Yn 1 Amine As a Building Block in Complex Chemical Synthesis
Utilization in the Construction of Nitrogen-Containing Heterocycles (e.g., Imidazolidinones, Imidazolones)
Nitrogen-containing heterocycles are core structures in many biologically active compounds and pharmaceuticals. nih.govdigitellinc.com 2-Methylbut-3-yn-1-amine is a key starting material for synthesizing important classes of these heterocycles, such as imidazolidinones and imidazolones. The synthesis of these compounds often involves the initial conversion of the propargylic amine into a propargylic urea (B33335).
For instance, 2-methylbut-3-yn-2-amine (B1329570), a closely related compound, reacts with phenyl isocyanate to quantitatively form the corresponding propargylic urea. acs.org This intermediate can then undergo base-catalyzed intramolecular hydroamidation to yield imidazol-2-one derivatives. acs.org The general approach for synthesizing imidazolidin-2-ones often involves the reaction of a 1,2-diamine with a carbonylating agent. nih.govmdpi.com However, methods utilizing precursors like propargylic amines offer alternative synthetic routes. acs.org
The synthesis of substituted imidazolidin-2-ones can also be achieved through palladium-catalyzed carboamination reactions of N-allylureas, which can be prepared from allylic amines and isocyanates. nih.gov While this method uses allylic amines, the underlying principle of forming a urea intermediate and then cyclizing it is a common strategy in the synthesis of these heterocycles.
| Precursor | Reagent | Product | Catalyst/Conditions |
| 2-methylbut-3-yn-2-amine | Phenyl isocyanate | Propargylic urea intermediate | Room temperature |
| Propargylic urea | BEMP (base) | Imidazol-2-one derivative | MeCN, room temperature |
Role in the Synthesis of Diverse Organic Scaffolds
An organic scaffold refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com this compound's bifunctionality makes it an excellent starting point for creating a variety of molecular frameworks. Propargylic amines, in general, are useful building blocks for constructing nitrogen-containing heterocyclic scaffolds. mdpi.com
The synthesis of these scaffolds often involves sequential reactions. For example, the gold-catalyzed reaction of propargylamine (B41283) with various carbonyl compounds, such as ketones and aldehydes, leads to the formation of pyridine (B92270) scaffolds through an amination–cyclization–aromatization cascade. mdpi.com This highlights the potential of the aminoalkyne functionality within this compound to participate in domino reactions, efficiently building molecular complexity. mdpi.com The development of methods to synthesize diverse organic scaffolds is a significant area of research, as it provides access to novel compounds for biological screening and drug discovery. nih.govwpi.edu
| Reactant 1 | Reactant 2 | Scaffold Type | Key Transformation |
| Propargylamine | Ketones/Aldehydes | Pyridine | Amination-cyclization-aromatization |
| β-Amino alkyne derivatives | Tethered aldehyde | Benzo[a]carbazole | Sequential aminopalladation |
Precursor to Chiral Compounds and Allene (B1206475) Derivatives
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, with over 40% of commercially available drugs containing this motif. nih.gov The synthesis of enantiopure chiral amines is a critical challenge in organic chemistry. nih.gov this compound can serve as a precursor for creating chiral centers. The primary amine can be modified or used in asymmetric reactions to introduce chirality into a molecule. Chiral imines, for example, are key intermediates in the enantioselective synthesis of nitrogen-containing heterocycles. beilstein-journals.org
Furthermore, the propargylic nature of this compound makes it a suitable precursor for the synthesis of allenes. Allenes are molecules containing two cumulative double bonds and are valuable intermediates in organic synthesis. scripps.edu One common method for allene synthesis involves the reaction of terminal alkynes with aldehydes in the presence of an amine, which proceeds through a propargylic amine intermediate. organic-chemistry.org This intermediate can then be converted to the allene. Various catalytic systems, often involving copper or zinc, can facilitate this transformation. organic-chemistry.org The synthesis of allenes from propargylic compounds is a well-established area of research, with methods involving radical reactions and substitutions also being employed. nih.govorganic-chemistry.org
| Starting Material Class | Target Molecule Class | Key Intermediate/Reaction Type |
| Propargylic Amine | Chiral Amine/Heterocycle | Asymmetric synthesis, Chiral imine formation |
| Terminal Alkyne + Aldehyde + Amine | Allene | Propargylic amine intermediate |
Advanced Spectroscopic and Analytical Characterization of 2 Methylbut 3 Yn 1 Amine and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would confirm the number of protons in each environment. Key expected resonances include a signal for the terminal alkyne proton (C≡C-H), the protons on the carbon adjacent to the amine group (CH₂-N), the methine proton (CH), and the methyl group protons (CH₃). The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be variable. The addition of D₂O would cause the NH₂ signal to disappear, confirming its identity. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For 2-Methylbut-3-yn-1-amine, five distinct signals are anticipated. The sp-hybridized carbons of the alkyne group are expected to resonate in the δ 70–85 ppm range. Carbons directly attached to the nitrogen atom are typically found in the 30-65 ppm region. libretexts.org
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structure. A COSY spectrum would establish the connectivity between adjacent protons, for instance, between the CH and CH₂ protons and between the CH and CH₃ protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.
Table 1: Predicted NMR Spectral Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | -C≡C-H | ~2.0 - 2.5 | Singlet, characteristic of terminal alkynes. |
| -CH ₂-NH₂ | ~2.5 - 3.0 | Doublet, coupled to the adjacent CH proton. | |
| -CH (CH₃)- | ~2.5 - 3.0 | Multiplet, coupled to CH₂ and CH₃ protons. | |
| -CH(CH ₃)- | ~1.1 - 1.3 | Doublet, coupled to the CH proton. | |
| -NH ₂ | ~1.0 - 3.0 (variable) | Broad singlet, exchangeable with D₂O. libretexts.org | |
| ¹³C NMR | -C ≡CH | ~80 - 85 | sp-hybridized carbon. |
| -C≡C H | ~70 - 75 | sp-hybridized carbon. | |
| -C H₂-NH₂ | ~45 - 55 | Aliphatic carbon attached to nitrogen. | |
| -C H(CH₃)- | ~30 - 40 | Aliphatic methine carbon. | |
| -CH(C H₃)- | ~15 - 20 | Aliphatic methyl carbon. |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns. For this compound (C₅H₉N), the molecular weight is 83.13 g/mol . molbase.com
Molecular Ion: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have a molecular ion peak ([M]⁺) with an odd mass-to-charge (m/z) ratio. libretexts.org Therefore, the electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z = 83.
Fragmentation Analysis: The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage would involve the loss of a propargyl radical (•CH(CH₃)C≡CH), resulting in a base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment. libretexts.org This is a characteristic fragment for primary amines with no substitution on the α-carbon. libretexts.org Other less prominent fragments resulting from cleavage at other bonds or subsequent fragmentation would also be expected. High-resolution mass spectrometry (HRMS) on an adduct has been used to confirm its elemental composition with high accuracy. iucr.org
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formation Mechanism |
|---|---|---|
| 83 | [C₅H₉N]⁺• | Molecular Ion ([M]⁺•) |
| 82 | [C₅H₈N]⁺ | Loss of H• from the molecular ion ([M-1]⁺) |
| 68 | [C₄H₆N]⁺ | Loss of a methyl radical (•CH₃) |
| 30 | [CH₂NH₂]⁺ | α-cleavage, loss of •C₄H₇ radical (base peak) libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine and terminal alkyne functionalities.
Primary amines (R-NH₂) typically show two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgorgchemboulder.com A broad N-H wagging absorption is also expected between 910 and 665 cm⁻¹. orgchemboulder.com The terminal alkyne group gives rise to a sharp, strong C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. The aliphatic C-N stretching vibration appears in the 1250–1020 cm⁻¹ range. orgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300 | ≡C-H Stretch | Terminal Alkyne |
| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine orgchemboulder.com |
| 2975-2845 | C-H Stretch | Alkyl (CH, CH₂, CH₃) docbrown.info |
| 2140-2100 | C≡C Stretch | Terminal Alkyne |
| 1650-1580 | N-H Bend (scissoring) | Primary Amine orgchemboulder.com |
| 1250-1020 | C-N Stretch | Aliphatic Amine orgchemboulder.com |
| 910-665 | N-H Wag | Primary Amine orgchemboulder.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and conformation. While obtaining a single crystal of a low-melting, flexible small molecule like this compound can be challenging, its adducts are often more amenable to crystallization.
For instance, the crystal structure of an adduct, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been determined. iucr.orgnih.goviucr.org The analysis confirmed the molecular connectivity and provided detailed stereochemical information, showing a chair conformation for the piperazine (B1678402) ring. nih.goviucr.org The study of such adducts demonstrates how X-ray crystallography can be used to unequivocally confirm the successful synthesis and structure of complex molecules derived from the 2-methylbut-3-yn-amine core. iucr.org Hirshfeld surface analysis is often employed in conjunction with crystallographic data to investigate intermolecular interactions within the crystal packing. iucr.orgiucr.org
Table 4: Crystallographic Data for an Adduct: tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate iucr.orgnih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₇FN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.1234 (2) |
| b (Å) | 18.1568 (6) |
| c (Å) | 9.1438 (3) |
| β (°) | 97.531 (1) |
| Volume (ų) | 1008.31 (6) |
Chromatographic Techniques (GC, HPLC) for Purity and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of the synthesized compound.
Gas Chromatography (GC): Given the volatility of this compound, gas chromatography is a suitable method for its analysis. The compound would be passed through a capillary column, and its retention time would be characteristic under specific conditions (e.g., column type, temperature program, carrier gas flow rate). GC can effectively separate the amine from starting materials, solvents, and byproducts, allowing for quantitative purity assessment. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides a powerful combination for both separation and identification of the components in a reaction mixture. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is another critical technique for the analysis and purification of this compound and its derivatives, particularly for less volatile or thermally sensitive adducts. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a methanol/water or acetonitrile/water mixture), would likely be employed. The retention of the amine can be controlled by adjusting the mobile phase composition and pH. HPLC is frequently used to monitor reaction progress and to purify final products via column chromatography on a larger scale. iucr.orgacs.org
Computational and Theoretical Chemistry Approaches for 2 Methylbut 3 Yn 1 Amine
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (DFT) has become a important method for elucidating the intricate details of chemical reactions involving propargylamines, a class of compounds that includes 2-methylbut-3-yn-1-amine. numberanalytics.com DFT calculations are instrumental in mapping out the potential energy surface of a reaction, identifying transition states, and characterizing the structure of intermediates. numberanalytics.com
A significant area of research has been the use of DFT to understand the mechanisms of metal-catalyzed reactions. For instance, in the gold(I)-catalyzed carboxylative cyclization of propargylamines with carbon dioxide, DFT studies have shown that the reaction likely begins with the coordination of the amine's nitrogen atom to the gold catalyst. acs.org This is followed by an isomerization to an alkyne-coordinated species. The interaction between the amine and carbon dioxide forms a carbamate, which then undergoes a nucleophilic attack on the coordinated alkyne to form a five-membered ring intermediate. acs.org DFT calculations have also highlighted the role of the propargylamine (B41283) substrate itself in assisting with proton transfer steps, and how polar, hydrogen-bonding solvents can stabilize key intermediates, thereby promoting the reaction. acs.org
Similarly, DFT has been employed to investigate the mechanism of zinc-catalyzed hydroamination of alkynes. rsc.org These studies compare different potential pathways, such as inner-sphere versus outer-sphere mechanisms for the nucleophilic attack of the amine on the alkyne. rsc.org Calculations have suggested that for the Zn(OTf)2 catalyzed reaction, the outer-sphere mechanism, where the non-coordinated amine attacks the metal-coordinated alkyne, is the most plausible route due to a lower activation energy barrier. rsc.org
Furthermore, DFT calculations, specifically using the DFT-GIAO (Gauge-Including Atomic Orbital) method, have been successfully used to determine the relative configurations of newly synthesized propargylamines by comparing calculated and experimental NMR chemical shifts. thieme-connect.com This approach is particularly valuable when the stereochemistry of a reaction product is unknown.
Computational studies have also shed light on the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be formed from propargylamines like 2-methylbut-3-yn-2-amine (B1329570). acs.org By calculating the Gibbs free energy for possible reaction pathways, researchers can identify the most feasible mechanism for the formation of products like imidazolidin-2-ones. acs.org
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and inherent reactivity of this compound and related propargylamines. These computational methods allow for the characterization of molecular orbitals, charge distribution, and other electronic properties that govern how the molecule interacts with other chemical species.
Quantum chemical calculations are used to determine various molecular properties that can be correlated with reactivity. For instance, parameters like the HOMO-LUMO gap, which is the energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO), can provide an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more polarizable and more likely to undergo chemical reactions.
Furthermore, these calculations can predict spectroscopic properties. For example, high-level ab initio computations have been used to support experimental studies of the rotational spectra of propargylamine, helping to characterize its vibrational states and predict spectroscopic parameters. aanda.org Calculated properties such as dipole moments can also provide information about the polarity of the molecule and its potential for intermolecular interactions. aanda.org
The following table summarizes some computationally predicted molecular properties for a related compound, (2-Methylbut-3-yn-2-yl)(propan-2-yl)amine, which can provide an approximation of the electronic characteristics of this compound.
| Property | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 12.03 Ų |
| LogP | 1.3962 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Molecular Modeling and Dynamics Simulations of this compound Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior and interactions of molecules like this compound with their environment. researchgate.net These methods allow for the exploration of conformational changes, binding modes with target proteins, and the influence of solvent on molecular behavior over time.
In the context of drug discovery and materials science, understanding how a molecule like this compound interacts with biological targets or other molecules is crucial. Molecular docking, a key component of molecular modeling, is often used to predict the preferred binding orientation of a ligand to a receptor. semanticscholar.org This information can provide insights into the potential biological activity of the compound.
Following docking, molecular dynamics simulations can be employed to refine the binding pose and to study the stability of the ligand-receptor complex. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. This allows for the analysis of various dynamic properties, such as:
Conformational Flexibility: MD simulations can reveal the different shapes (conformations) that this compound can adopt and the energy barriers between them.
Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy of the molecule to its target, providing a quantitative measure of binding affinity. mdpi.com
Key Interactions: Analysis of the MD trajectory can identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. mdpi.com
For example, MD simulations have been used to study the interactions of propargylamine derivatives with enzymes like monoamine oxidase (MAO-A and MAO-B). mdpi.com These studies have helped to understand the binding modes and key amino acid residues involved in the interaction, providing a molecular basis for the observed inhibitory activity. mdpi.com
The following table presents a hypothetical summary of results from a molecular dynamics simulation of this compound interacting with a protein target, illustrating the type of data that can be generated.
| Simulation Parameter | Result |
|---|---|
| Simulation Time | 100 ns |
| Binding Free Energy (MM/GBSA) | -45.2 kcal/mol |
| Key Interacting Residues | Tyr123, Phe345, Trp456 |
| Dominant Interaction Types | Hydrogen bonding, π-π stacking |
| RMSD of Ligand | 1.5 Å |
Supramolecular Chemistry and Non Covalent Interactions of 2 Methylbut 3 Yn 1 Amine Derivatives
Hydrogen Bonding Networks in Crystalline Architectures
Hydrogen bonds are the most influential non-covalent interactions in determining the crystal structures of organic molecules containing strong donor and acceptor groups, such as the primary amine in 2-Methylbut-3-yn-1-amine derivatives. The amine group (-NH₂) provides two donor protons, while the nitrogen atom itself can act as an acceptor, leading to the formation of robust and directional hydrogen-bonding networks.
In the crystalline state, primary amines frequently form predictable supramolecular synthons—structural units built from intermolecular interactions. For derivatives of this compound that are co-crystallized with carboxylic acids, the highly reliable charge-assisted amine-carboxylate (N⁺-H···⁻OOC) heterosynthon is expected to dominate the crystal packing. These strong interactions are a cornerstone of pharmaceutical cocrystal design.
Table 1: Representative Hydrogen Bond Geometries in Propargylamine (B41283) Derivatives This table is illustrative, based on typical bond lengths and angles observed in related crystal structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Synthon Type |
|---|---|---|---|---|---|---|---|
| N-H | H | N | ~1.01 | ~2.1-2.3 | ~3.1-3.3 | 150-170 | N-H···N |
| N-H | H | O=C | ~1.01 | ~1.9-2.1 | ~2.9-3.1 | 160-180 | N-H···O |
| C-H | H | O=C | ~0.98 | ~2.3-2.6 | ~3.2-3.5 | 130-160 | C-H···O |
| C-H | H | F | ~0.98 | ~2.4-2.7 | ~3.3-3.6 | 140-170 | C-H···F |
π-Interactions Involving the Alkyne Moiety
The alkyne group in this compound derivatives serves as a versatile participant in various π-interactions. Although considered weaker than conventional hydrogen bonds, these interactions are crucial for stabilizing crystal packing, influencing molecular conformation, and directing the assembly of supramolecular architectures.
The principal types of π-interactions involving the alkyne moiety are:
C-H···π Interactions: The terminal acetylenic C-H group can act as a hydrogen bond donor, interacting with the π-system of an adjacent aromatic ring or another alkyne. Conversely, the π-electron cloud of the alkyne can act as a soft Lewis base, accepting a proton from a C-H donor. These C–H⋯π(alkyne) contacts are an important, though sometimes overlooked, force in crystal packing. rsc.org Analysis of crystallographic databases shows that these interactions are characterized by C(alkyne)···C(H) distances that are shorter than the sum of their van der Waals radii. rsc.org
Arene···Alkyne Interactions: In derivatives containing aromatic rings, face-to-face π-stacking between the arene and the alkyne's triple bond can occur. These interactions are characterized by near-parallel alignment of the C≡C unit over the aromatic ring, with centroid-to-centroid distances typically in the range of 3.7 to 4.2 Å. rsc.org
Lone Pair···π Interactions: An electron lone pair from an oxygen or nitrogen atom can interact favorably with the electron-deficient region of the π-system of the alkyne.
Self-Assembly Principles of this compound-Derived Systems
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For derivatives of this compound, the primary amine and the alkyne group are the key functional handles that guide this process.
A powerful strategy for directing self-assembly involves converting the primary amine into a functional group with more predictable and robust hydrogen-bonding capabilities, such as a urea (B33335) or an amide. For example, the reaction of a propargylic amine with an isocyanate yields a propargylic urea. acs.org Ureas are well-known for their strong self-assembly behavior, driven by the formation of bifurcated N-H···O=C hydrogen bonds. This interaction typically leads to the formation of one-dimensional hydrogen-bonded tapes or ribbons, which then pack to form the 3D crystal.
The principles guiding the assembly are:
Hierarchy of Interactions: Stronger interactions form first. In a urea derivative, the powerful N-H···O=C hydrogen bonds will dictate the primary structural motif (e.g., a 1D chain).
Secondary Interactions: Weaker forces, such as C-H···π or van der Waals interactions involving the alkyne and methyl groups, then direct how these primary motifs pack together into a stable crystal lattice.
Steric Influence: The bulky methyl group adjacent to the alkyne, and any substituents on the amine, will create steric constraints that influence which packing arrangements are possible, preventing overly dense structures and guiding the system towards a specific, lower-energy conformation.
By modifying the substituents on the amine nitrogen, it is possible to program the molecule for different self-assembly outcomes, creating a variety of supramolecular architectures from a common this compound scaffold.
Crystal Engineering Strategies Incorporating this compound Subunits
Crystal engineering is the rational design of functional solids based on an understanding of intermolecular interactions. The this compound subunit offers distinct features that can be exploited in crystal engineering strategies: a robust hydrogen-bond donor site (the amine) and a rigid, linear rod-like element (the alkyne).
Strategies for incorporating this subunit include:
Synthon-Based Design: The most straightforward strategy is to use the amine group to form reliable supramolecular synthons. Reacting the amine with a molecule containing a complementary functional group (like a carboxylic acid) can predictably generate a desired hydrogen-bonded network. The rigidity of the alkyne ensures that the geometric information of the synthon is propagated through the crystal.
Steric Control of Packing: The methyl group at the C2 position provides steric bulk that can be used to control the packing of the molecules. Unlike a simple propargylamine, this substitution prevents certain close-packing arrangements and can be used to engineer porosity or create specific voids within the crystal lattice. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate demonstrates how the sterically congested quaternary carbon atom dictates the local packing environment. nih.gov
Metal Coordination: The amine and alkyne moieties can both act as ligands for metal ions. The amine is a classic Lewis base, while the alkyne can coordinate to soft metals through its π-system. This dual functionality allows for the construction of metal-organic frameworks (MOFs) or coordination polymers where the this compound derivative acts as a linker, connecting metal centers into extended one-, two-, or three-dimensional networks.
By chemically modifying the amine (e.g., to form amides, ureas, or Schiff bases) and the alkyne (e.g., through Sonogashira coupling), a diverse library of molecular building blocks can be generated from the this compound core, each designed to assemble into a crystalline material with a targeted topology and properties.
Future Research Directions and Emerging Trends for 2 Methylbut 3 Yn 1 Amine
Sustainable Synthesis Methods and Green Chemistry Applications
The contemporary emphasis on green chemistry is guiding the development of new synthetic routes that are safer, more efficient, and environmentally benign. unipr.it Research is moving away from harsh reaction conditions and hazardous reagents towards more sustainable alternatives. For 2-Methylbut-3-yn-1-amine and its derivatives, this trend manifests in the exploration of catalytic systems that operate under ambient conditions and in the design of processes that minimize waste. unipr.itacs.org
One area of focus is the development of one-pot syntheses, which reduce the need for intermediate purification steps, thereby saving solvents and energy. acs.org An example is the synthesis of imidazol-2-one derivatives from propargylic amines like this compound and isocyanates, which can be achieved quantitatively in a short time at room temperature using an organocatalyst. acs.orgacs.org The principles of green chemistry also encourage the use of catalytic rather than stoichiometric reagents and the development of solvent-free reaction conditions where possible. unipr.itmdpi.com Future work will likely concentrate on applying these principles more broadly, including exploring the use of continuous flow reactors for safer and more scalable production.
Exploration of Novel Catalytic Transformations
The reactivity of the alkyne and amine groups in this compound makes it a versatile substrate for a wide array of catalytic transformations. Research is continuously uncovering novel catalysts and methods to functionalize this molecule, leading to the efficient synthesis of complex chemical structures.
A significant area of research involves base-catalyzed reactions. For instance, the intramolecular hydroamidation of propargylic ureas derived from this compound can be achieved using the organocatalyst 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) under mild, ambient conditions to produce substituted imidazol-2-ones. acs.orgacs.org This method avoids the need for metal catalysts and harsh conditions often associated with similar cyclizations.
Furthermore, this compound is a key component in multicomponent reactions, such as the copper-catalyzed A³ coupling (alkyne-aldehyde-amine), to produce more complex propargylic amines. acs.org It also serves as a crucial starting material for creating libraries of potential drug candidates. In one study, it was reacted with phenyl isocyanate derivatives to form urea (B33335) compounds, which were then used in click reactions to synthesize a series of N,N-diphenylurea-linked 1,2,3-triazole derivatives. frontiersin.org
| Reaction Type | Catalyst/Reagent | Starting Material Derived From this compound | Product Class | Reference(s) |
| Intramolecular Hydroamidation | BEMP (organocatalyst) | Propargylic Urea | Imidazol-2-one | acs.org, acs.org |
| Urea Synthesis | Phenyl Isocyanate | This compound | N,N-Diphenylurea derivative | frontiersin.org |
| A³ Coupling | CuI | This compound (as the amine component) | Substituted Propargylic Amine | acs.org |
Advanced Materials Science Applications (e.g., MOFs, Coordination Polymers via derivatization)
The development of advanced materials, such as Metal-Organic Frameworks (MOFs) and Coordination Polymers, represents a frontier in materials science. ambeed.comwikipedia.org These materials are constructed from metal ions or clusters linked together by organic molecules (ligands) to form one-, two-, or three-dimensional structures. wikipedia.org The properties of these materials can be tuned by carefully selecting the metal and organic linker.
While direct applications of this compound in published MOF or coordination polymer structures are not yet widespread, its bifunctional nature makes it an excellent candidate for derivatization into novel ligands. The primary amine group can coordinate directly with metal centers, or it can be chemically modified to introduce other coordinating functionalities. The terminal alkyne provides a reactive handle for post-synthesis modification within a pre-formed framework or for creating extended, rigid linkers through coupling reactions. smolecule.com The potential to use derivatives of this compound in the development of new materials with specific properties is an emerging area of interest. smolecule.comsmolecule.com The unique combination of functional groups offers a pathway to creating materials with tailored porosity, catalytic activity, or conductivity. wikipedia.org
Integration in Complex Biological System Studies (focused on chemical interactions)
In medicinal chemistry and chemical biology, small molecules are essential tools for probing complex biological systems. This compound serves as a valuable scaffold and building block for synthesizing molecules designed to interact with specific biological targets like enzymes and receptors.
A notable emerging trend is its use in the synthesis of novel enzyme inhibitors. For example, researchers have used this compound to create a library of N,N-diphenylurea derivatives designed to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that has become a significant target in cancer immunotherapy. frontiersin.org In these studies, the compound serves as the starting point for generating a series of molecules whose chemical interactions with the IDO1 enzyme are then evaluated. frontiersin.org This research identified derivatives with significant inhibitory activity, demonstrating the utility of the this compound core in drug discovery. frontiersin.org
Future work will likely see the integration of this amine and its derivatives into more complex biological probes and potential therapeutics. Its compact structure and reactive handles are ideal for creating molecules for use in Sonogashira coupling reactions to build larger, pharmacologically active compounds designed to study and modulate biological pathways. nih.gov
| Derivative Type | Biological Target | Finding | Reference(s) |
| N,N-Diphenylurea-1,2,3-triazole derivative (Compound 3g ) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Showed good inhibitory activity with an IC₅₀ value of 1.73 ± 0.97 μM in a Hela cell-based assay. | frontiersin.org |
| N,N-Diphenylurea-1,2,3-triazole derivative (Compound 3h ) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Exhibited inhibitory activity below 10 μM. | frontiersin.org |
| N,N-Diphenylurea-1,2,3-triazole derivative (Compound 3a & 3c ) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Exhibited inhibitory activity below 10 μM. | frontiersin.org |
Q & A
Q. Q1. What are the optimal synthetic routes for 2-Methylbut-3-yn-1-amine, and how do reaction parameters influence yield?
A1. The synthesis of structurally similar amines, such as N-(2-methylbut-3-yn-2-yl)pentan-1-amine, involves alkylation and reduction steps. Key parameters include:
- Temperature : Higher temperatures (80–120°C) favor nucleophilic substitution but may increase side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.
- Catalysts : Transition-metal catalysts (e.g., Pd or Au complexes) can improve regioselectivity in alkyne functionalization .
- Continuous flow reactors : These improve reproducibility in scaled-up syntheses by maintaining consistent reaction conditions .
Q. Q2. How can spectroscopic and crystallographic methods resolve the structural ambiguity of this compound derivatives?
A2.
- X-ray crystallography : The SHELX system (SHELXL, SHELXS) is widely used for small-molecule refinement. For example, derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) produces stable crystals for analysis .
- NMR : , , and NMR distinguish alkyne and amine protons and confirm substitution patterns. For derivatives, -NMR chemical shifts near δ 1.5–2.5 ppm typically indicate methyl groups adjacent to amines .
Advanced Research Questions
Q. Q3. How can researchers address contradictions in reported reactivity data for this compound in cross-coupling reactions?
A3. Discrepancies often arise from:
- Catalyst specificity : Gold(I) catalysts (e.g., AuCl) may favor alkyne activation over amine participation, whereas Pd catalysts (e.g., Pd(OAc)) promote C–N bond formation. Validate reaction conditions using control experiments and computational studies (e.g., DFT) .
- Side reactions : Trace moisture or oxygen can hydrolyze intermediates. Use inert atmospheres and rigorously dried solvents. Document deviations in supplementary data .
Q. Q4. What strategies improve the stability of this compound in aqueous or protic environments for biomedical applications?
A4.
- Protecting groups : Introduce sulfonamide or tert-butoxycarbonyl (Boc) groups to shield the amine during functionalization. For example, tosyl protection reduces nucleophilic side reactions .
- pH control : Maintain solutions at pH > 10 to minimize protonation of the amine, which enhances solubility in organic phases. Buffered conditions (e.g., phosphate buffer) stabilize derivatives .
Q. Q5. How can researchers validate the purity of this compound derivatives, and what analytical pitfalls should be avoided?
A5.
- Chromatography : HPLC with fluorescence detection (e.g., using Girard’s reagent T for derivatization) achieves ppm-level sensitivity. Ensure column compatibility with alkyne-containing compounds .
- Mass spectrometry : High-resolution MS (HRMS) identifies isotopic patterns and rules out adduct formation. For example, ESI+ mode often generates [M+H] ions with minimal fragmentation .
- Common pitfalls : Residual solvents (e.g., DMF) can interfere with NMR. Use deuterated solvents and subtract background signals .
Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?
A6.
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Aliphatic amines can cause skin irritation .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., alkyl halides).
- Waste disposal : Neutralize amine-containing waste with dilute HCl before disposal. Store separately from oxidizing agents .
Q. Q7. How can computational modeling guide the design of this compound-based ligands for catalytic systems?
A7.
- Docking studies : Use software like AutoDock to predict binding affinities for transition-metal complexes (e.g., Au or Pd). Focus on alkyne-metal π-interactions and amine coordination .
- Electronic effects : DFT calculations (e.g., B3LYP/6-31G*) reveal charge distribution on the amine nitrogen, guiding ligand modifications for improved catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
